5-Bromo-6-methylpicolinonitrile
Overview
Description
5-Bromo-6-methylpicolinonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of picolinonitrile, where the bromine atom is substituted at the 5th position and a methyl group at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-6-methylpicolinonitrile involves the reaction of 3-bromo-6-fluoro-2-methylpyridine with sodium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is stirred at 100°C for 2 hours, followed by extraction with ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield amines or other reduced derivatives of the pyridine ring.
Scientific Research Applications
5-Bromo-6-methylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpicolinonitrile depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
- 5-Bromo-6-methylnicotinic acid
- 5-Bromo-6-methylpicolinaldehyde
- 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
Comparison: 5-Bromo-6-methylpicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJCCSONEBUNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678582 | |
Record name | 5-Bromo-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173897-86-3 | |
Record name | 5-Bromo-6-methyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173897-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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